molecular formula C17H19N3O2 B2801517 6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid CAS No. 1448028-09-8

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid

Cat. No. B2801517
CAS RN: 1448028-09-8
M. Wt: 297.358
InChI Key: JCNLPAOJVSQMTP-UHFFFAOYSA-N
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Description

“6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C17H19N3O2 . It is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . This compound has been used in the design and synthesis of anti-tubercular agents .


Synthesis Analysis

The synthesis of pyridazine derivatives, such as “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid”, involves various chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The pyridazine ring in “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .


Physical And Chemical Properties Analysis

The molecular weight of “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid” is 297.35 . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, including “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid”, have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties .

Antidepressant Properties

These compounds have also been found to have antidepressant effects. This makes them potential candidates for the development of new drugs to treat depression .

Anti-hypertensive Effects

Pyridazine derivatives have been found to have anti-hypertensive effects, which could be beneficial in the treatment of high blood pressure .

Anticancer Activity

These compounds have shown anticancer properties, making them potential candidates for the development of new cancer treatments .

Antiplatelet Activity

Pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This makes them potential candidates for the development of new antiplatelet drugs.

Antiulcer Properties

These compounds have also been found to have antiulcer properties, which could be beneficial in the treatment of ulcers .

Herbicidal Properties

Pyridazine derivatives have been found to have herbicidal properties, making them potential candidates for the development of new herbicides .

Antitubercular Activity

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are similar to “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid”, have been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests that “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid” could potentially have antitubercular properties.

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(22)15-6-7-16(19-18-15)20-10-8-14(9-11-20)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNLPAOJVSQMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid

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